![molecular formula C22H27F2NO2 B15092482 4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)
4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound with the molecular formula C22H27F2NO2 It is characterized by the presence of a cyano group, two fluorine atoms, and a carboxylate ester linked to a bicyclohexyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid and 4-cyano-3,5-difluorophenol.
Reduction: 4-amino-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate.
Applications De Recherche Scientifique
4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4’-ethyl-[1,1’-bi(cyclohexane)]-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes
Propriétés
Formule moléculaire |
C22H27F2NO2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(4-cyano-3,5-difluorophenyl) 4-(4-ethylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H27F2NO2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)22(26)27-18-11-20(23)19(13-25)21(24)12-18/h11-12,14-17H,2-10H2,1H3 |
Clé InChI |
GHKAAVKUVURFHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)

![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
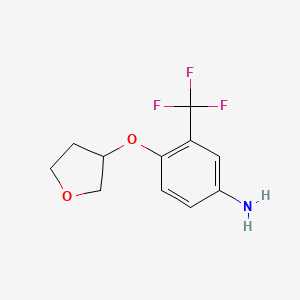
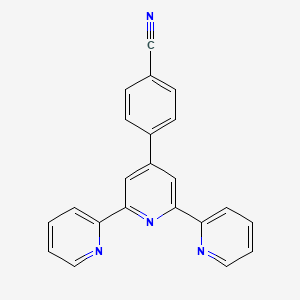
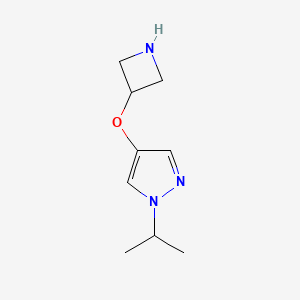
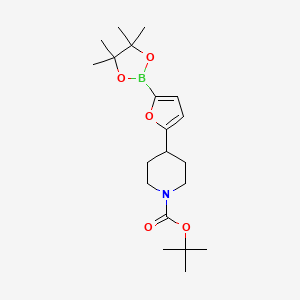
![Bicyclo[3.2.2]nonan-6-ol](/img/structure/B15092444.png)
![Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B15092449.png)
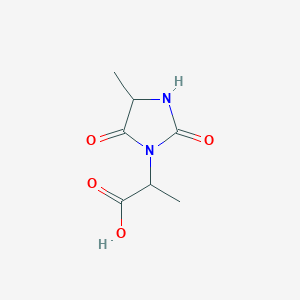

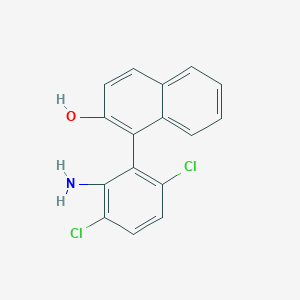
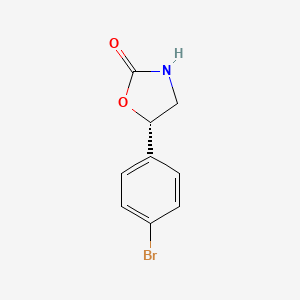
![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)
